molecular formula C23H14Cl2N2O3S2 B12143533 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12143533
M. Wt: 501.4 g/mol
InChI Key: DCMXOJHVOCGNTO-UHFFFAOYSA-N
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Description

The compound (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 3,4-dichlorophenyl group, a hydroxy(thiophen-2-yl)methylidene moiety, and a 6-methyl-1,3-benzothiazol-2-yl unit. Its synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous procedures for thiazolidinones and triazole derivatives .

Properties

Molecular Formula

C23H14Cl2N2O3S2

Molecular Weight

501.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H14Cl2N2O3S2/c1-11-4-7-15-17(9-11)32-23(26-15)27-19(12-5-6-13(24)14(25)10-12)18(21(29)22(27)30)20(28)16-3-2-8-31-16/h2-10,19,29H,1H3

InChI Key

DCMXOJHVOCGNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene groups through condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure featuring a pyrrolidine core, which is substituted with multiple functional groups including dichlorophenyl and thiophenyl moieties. Its molecular formula is C24H16Cl2N2O3S2C_{24}H_{16}Cl_2N_2O_3S^2 and it has a molecular weight of approximately 515.43 g/mol. The presence of these substituents suggests potential interactions with various biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the benzothiazole derivative class has been noted for its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that this compound may target specific cancer pathways, making it a candidate for further investigation in oncology .
  • Antimicrobial Properties :
    • The thiophene and benzothiazole components have been associated with antimicrobial activity against a range of pathogens. Preliminary studies suggest that derivatives of this compound could serve as effective agents against resistant strains of bacteria and fungi .
  • Neuroprotective Effects :
    • Compounds similar to this pyrrolidine derivative have shown promise in neuroprotection in models of neurodegenerative diseases. They may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, it could act on kinases or phosphatases that play critical roles in cell signaling and metabolism .
  • Receptor Modulation :
    • Given the presence of the dichlorophenyl group, this compound may interact with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Such interactions could lead to the development of novel therapeutic agents targeting these receptors .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can enhance device performance .
  • Polymer Chemistry :
    • Incorporating this compound into polymer matrices could yield materials with enhanced thermal stability and mechanical properties, suitable for high-performance applications in coatings and composites .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines; inhibits tumor growth.
Antimicrobial Properties Effective against multiple bacterial strains; potential for drug development.
Neuroprotective Effects Reduces oxidative stress; protects neuronal integrity in vitro.
Enzyme Inhibition Demonstrated inhibition of specific kinases; potential therapeutic targets identified.
Organic Electronics Exhibits favorable charge transport properties; enhances OLED performance.
Polymer Chemistry Improves mechanical properties of polymer composites; increases thermal stability.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Electronic Properties
Substituent Electronic Character Hammett Constant (σ) Impact on Reactivity
3,4-Dichlorophenyl Electron-withdrawing σ = +0.78 (Cl) Enhanced electrophilic reactivity
3,4,5-Trimethoxyphenyl Electron-donating σ = -0.12 (OCH₃) Increased electron density
Thiophen-2-yl π-electron-rich Improved π-π stacking interactions
Table 2: Crystallographic Parameters
Parameter Target Compound (Inferred) Analog (Inferred)
Bond Length (C=O) ~1.21 Å ~1.22 Å
Dihedral Angle (C4–C5) ~15° (E-configuration) ~10°
Hydrogen Bond (O–H···S) Present Absent (O–H···O)

Research Findings and Implications

  • Structural Uniqueness : The combination of dichlorophenyl, thiophene, and benzothiazole groups distinguishes the target compound from analogs, offering a balance of electron-withdrawing and π-rich properties for tailored applications.
  • Synthetic Challenges: Condensation steps involving thiophene-2-carbaldehyde may require optimized catalysts (e.g., HCl in ethanol vs. DMF-acetic acid ) to avoid by-products.

Biological Activity

The compound (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural features and potential biological activities. This compound integrates a pyrrolidine core with various functional groups, including a dichlorophenyl group, a thiophenyl moiety, and a benzothiazole ring. Such structural diversity suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Features

The molecular structure of the compound can be summarized as follows:

FeatureDescription
Molecular Formula C₁₉H₁₄Cl₂N₂O₃S
Molecular Weight 427.29 g/mol
Functional Groups Pyrrolidine ring, dichlorophenyl group, hydroxy(thiophen-2-yl) group, benzothiazole moiety

Biological Activities

Research indicates that compounds similar to (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiophene and benzothiazole moieties have been reported to possess potent antibacterial effects against strains like E. coli and S. aureus .
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the benzothiazole ring is particularly noted for its anticancer activity in various cell lines . In one study, related compounds demonstrated IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects due to the presence of the hydroxy group and other substituents that modulate inflammatory pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Interaction : The compound could bind to various receptors, altering their activity and leading to downstream biological effects.

Case Studies

Several studies have explored the biological activity of compounds structurally related to (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione :

  • Study on Antimicrobial Activity : A study published in the International Journal of Molecular Sciences evaluated thiazolidinone derivatives for their antimicrobial properties. Compounds showed varying degrees of effectiveness against pathogenic bacterial strains .
  • Anticancer Research : Research published in Chemical Science Transactions highlighted the anticancer potential of benzothiazole derivatives. The study found that specific substitutions significantly enhanced cytotoxicity against cancer cell lines .
  • Anti-inflammatory Evaluation : A review article discussed the structure-activity relationships (SAR) of thiazolidinone derivatives and their anti-inflammatory properties. The findings suggested that electron-withdrawing groups increase anti-inflammatory activity .

Q & A

Q. Table: Optimization Results from Analogous Compounds

VariableOptimal RangeImpact on Yield
Temperature60–80°C+25%
Catalyst (Pd)3 mol%+15%
Reaction Time12–18 hours-10% side products

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from substituent variations or assay conditions. Mitigation strategies:

  • Comparative Studies: Synthesize analogs with controlled substituents (e.g., replacing 3,4-dichlorophenyl with 4-methoxyphenyl) to isolate pharmacological contributions .
  • Orthogonal Assays: Validate COX-2 inhibition via both enzymatic assays and molecular docking (AutoDock Vina) to confirm binding mode .
  • Meta-Analysis: Aggregate data from structurally similar compounds (e.g., thiazolidinediones) to identify trends in IC₅₀ values .

Advanced: What strategies are recommended for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified groups (e.g., benzothiazole → oxazole, dichlorophenyl → fluorophenyl) to assess steric/electronic effects .
  • Computational Modeling:
    • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
    • MD Simulations: Model interactions with biological targets (e.g., 100 ns simulations for PPAR-γ binding stability) .
  • Pharmacophore Mapping: Identify critical motifs (e.g., hydroxy-methylidene group for hydrogen bonding) using Schrödinger Phase .

Advanced: How to address challenges in crystallographic characterization of this compound?

Methodological Answer:

  • Crystal Growth: Use slow vapor diffusion (ether into DCM solution) to obtain single crystals .
  • Data Collection: Resolve disorder in the thiophene ring with high-resolution synchrotron XRD (λ = 0.7 Å).
  • Refinement: Apply SHELXL restraints for flexible hydroxy-methylidene groups (R-factor < 5%) .

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